molecular formula C3H8O B561426 Propanol-N, [1-3H] CAS No. 19986-23-3

Propanol-N, [1-3H]

Cat. No.: B561426
CAS No.: 19986-23-3
M. Wt: 64.112
InChI Key: BDERNNFJNOPAEC-WTJCDBBSSA-N
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Description

Propanol-N, [1-3H] is a tritiated form of propanol, where the hydrogen atom at the first position is replaced by tritium, a radioactive isotope of hydrogen. This compound is used extensively in scientific research due to its radioactive properties, which allow for tracing and studying various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanol-N, [1-3H] can be synthesized through the catalytic hydrogenation of propionaldehyde using tritium gas. The reaction typically involves a catalyst such as palladium on carbon (Pd/C) under controlled conditions to ensure the incorporation of tritium at the desired position.

Industrial Production Methods

Industrial production of propanol, including its tritiated form, often involves the hydroformylation of ethylene to produce propionaldehyde, followed by catalytic hydrogenation. For the tritiated version, tritium gas is used instead of hydrogen gas in the hydrogenation step.

Chemical Reactions Analysis

Types of Reactions

Propanol-N, [1-3H] undergoes typical reactions of primary alcohols, including:

    Oxidation: Propanol-N, [1-3H] can be oxidized to propanal or propionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: It can react with halogenating agents like phosphorus trichloride to form propyl halides.

    Esterification: Reacting with carboxylic acids in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Phosphorus trichloride (PCl3) with catalytic zinc chloride (ZnCl2).

    Esterification: Carboxylic acids with sulfuric acid (H2SO4) as a catalyst.

Major Products

    Oxidation: Propanal or propionic acid.

    Substitution: Propyl halides.

    Esterification: Propyl esters.

Scientific Research Applications

Propanol-N, [1-3H] is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of propanol-N, [1-3H] involves its incorporation into biochemical pathways where it can be traced due to its radioactive properties. The tritium label allows researchers to monitor the movement and transformation of the compound within biological systems, providing insights into metabolic pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Propanol: A primary alcohol with similar chemical properties but without the radioactive label.

    2-Propanol (Isopropanol): An isomer of propanol with different physical properties and uses.

    Butanol: A four-carbon alcohol with higher boiling point and different applications.

Uniqueness

Propanol-N, [1-3H] is unique due to its radioactive tritium label, which makes it invaluable for tracing and studying biochemical processes. This property distinguishes it from non-radioactive alcohols like 1-propanol and 2-propanol, which cannot be used for such detailed tracing studies.

Properties

IUPAC Name

1,1-ditritiopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3T2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-WTJCDBBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

64.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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